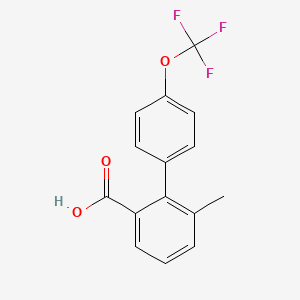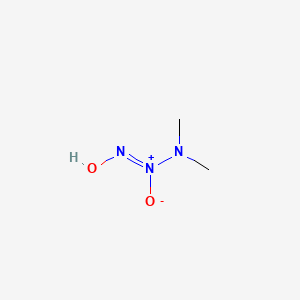![molecular formula C17H12ClN2+ B12538077 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium CAS No. 671192-98-6](/img/structure/B12538077.png)
3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium: is a chemical compound with the molecular formula C17H14ClN2+ . It is a member of the cyclopenta[c]cinnolinium family, characterized by a unique structure that includes a chloro and phenyl group attached to a cyclopenta[c]cinnolinium core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclopentadiene with a chloro-substituted diazonium salt. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反応の分析
Types of Reactions: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry: Industrially, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of advanced polymers and coatings .
作用機序
The mechanism of action of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
類似化合物との比較
- 3-Chloro-4-phenyl-3H-cyclopenta[c]quinoline
- 4-Phenyl-3H-cyclopenta[c]cinnolin-4-ium
- 3-Chloro-4-phenyl-3H-cyclopenta[c]quinolinium
Comparison: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is unique due to its specific structural features, such as the presence of both a chloro and phenyl group on the cyclopenta[c]cinnolinium core. This combination of substituents imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
特性
CAS番号 |
671192-98-6 |
|---|---|
分子式 |
C17H12ClN2+ |
分子量 |
279.7 g/mol |
IUPAC名 |
3-chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium |
InChI |
InChI=1S/C17H12ClN2/c18-15-11-10-14-13-8-4-5-9-16(13)19-20(17(14)15)12-6-2-1-3-7-12/h1-11,15H/q+1 |
InChIキー |
GVFJTWPZRDMBIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[N+]2=NC3=CC=CC=C3C4=C2C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


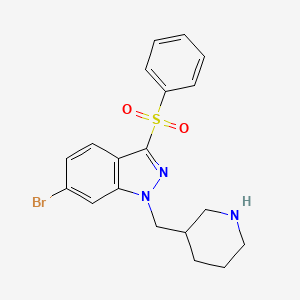
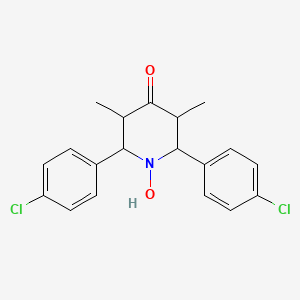
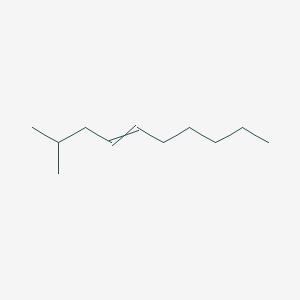
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
methanone](/img/structure/B12538034.png)
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
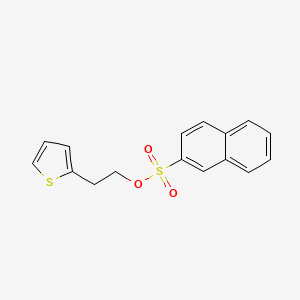
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
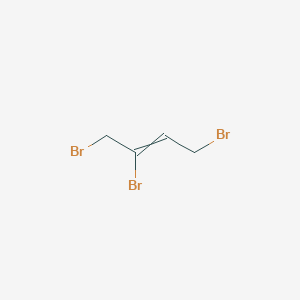
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
